4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
Description
4-(4-Chlorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a structurally complex oxazole derivative characterized by:
- Core structure: A 1,3-oxazole ring substituted at the 4-position with a 4-chlorobenzenesulfonyl group and at the 2-position with a 3-methylphenyl group.
- Side chain: An N-[(oxolan-2-yl)methyl]amine group, introducing a tetrahydrofuran-derived moiety.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-14-4-2-5-15(12-14)19-24-21(20(28-19)23-13-17-6-3-11-27-17)29(25,26)18-9-7-16(22)8-10-18/h2,4-5,7-10,12,17,23H,3,6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOXVWHPLLCSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction.
Addition of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the amine group on the oxazole ring using oxolan-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The presence of the oxazole ring and sulfonyl group can contribute to its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological macromolecules, influencing their function. The overall effect of the compound depends on its ability to bind to these targets and alter their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, synthesis methodologies, and physicochemical properties:
Key Comparative Insights :
Synthesis Methodologies: The target compound likely employs cyclization strategies similar to those used for 1,3-oxazole derivatives, such as dehydrosulfurization (e.g., DCC or I₂/Et₃N) or acylation-cyclization pathways .
Physicochemical Properties: The 4-chlorobenzenesulfonyl group enhances stability and electron-withdrawing effects compared to non-chlorinated analogs (e.g., ). The oxolanylmethyl side chain may improve solubility relative to benzyl or morpholine-containing analogs (e.g., ), though less than fully polar groups like morpholine.
Thiophene- or furan-substituted analogs (e.g., ) show varied bioactivity, indicating that the 3-methylphenyl group in the target compound may fine-tune selectivity.
The absence of direct cytotoxicity or pharmacokinetic data for the target compound limits predictive insights; further in vitro studies are needed.
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine (referred to as compound X for brevity) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound X is characterized by a complex structure that includes a chlorobenzenesulfonyl group, an oxazoline ring, and a phenyl moiety. Its molecular formula is with a molecular weight of approximately 373.85 g/mol.
1. Enzyme Inhibition
Compound X has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism. This inhibition could potentially enhance the effects of endocannabinoids, contributing to pain relief and anti-inflammatory effects.
2. Anticancer Activity
Research has demonstrated that compound X exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. For instance, in vitro studies have shown significant reductions in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells treated with compound X.
Biological Activity Data
The following table summarizes key biological activities and findings related to compound X:
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, compound X was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis. The study highlighted the compound's potential as a lead for developing new anticancer agents.
Case Study 2: Inflammation Model
Another investigation utilized an animal model to assess the anti-inflammatory effects of compound X. Mice treated with compound X showed reduced edema and lower levels of pro-inflammatory cytokines compared to controls, suggesting its potential therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
